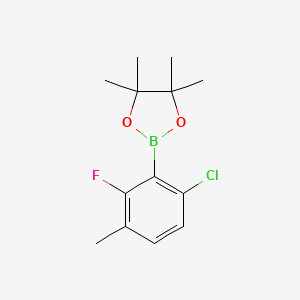

2-(6-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1689528-85-5

Cat. No.: VC11650633

Molecular Formula: C13H17BClFO2

Molecular Weight: 270.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1689528-85-5 |

|---|---|

| Molecular Formula | C13H17BClFO2 |

| Molecular Weight | 270.54 g/mol |

| IUPAC Name | 2-(6-chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C13H17BClFO2/c1-8-6-7-9(15)10(11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |

| Standard InChI Key | REHPLPIQHWWDJH-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)C)Cl |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)C)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₁₃H₁₇BClFO₂, with a molar mass of 270.54 g/mol . Its IUPAC name, 2-(6-chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects the substitution pattern on the phenyl ring and the tetramethyl dioxaborolane moiety. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 1689528-85-5 |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)C)Cl |

| InChIKey | REHPLPIQHWWDJH-UHFFFAOYSA-N |

| PubChem CID | 164512738 |

The phenyl ring features chloro (Cl), fluoro (F), and methyl (CH₃) substituents at positions 6, 2, and 3, respectively, while the dioxaborolane group provides steric protection to the boron atom, enhancing stability .

Synthesis and Manufacturing

Patent-Based Synthesis Routes

A 2012 patent (BR112014016048B1) outlines a multi-step synthesis starting from 1-chloro-3-fluoro-2-substituted benzene :

-

Lithiation: Treatment with alkyl lithium (e.g., LDA or n-BuLi) generates a lithiated intermediate.

-

Borylation: Reaction with an electrophilic boron reagent (e.g., B(OMe)₃) forms a phenylboronate complex.

-

Hydrolysis: Aqueous base (e.g., NaOH) converts the boronate to trihydroxyborate.

-

Acidification: HCl treatment yields the boronic acid.

-

Esterification: Reaction with pinacol (2,3-dimethyl-2,3-butanediol) produces the final dioxaborolane .

This method emphasizes regioselectivity, critical for introducing substituents at the 6-, 2-, and 3-positions of the phenyl ring .

Alternative Approaches

Commercial suppliers like VulcanChem and AOB CHEM synthesize the compound via Suzuki-Miyaura coupling precursors, though exact protocols are proprietary . Scalability challenges include controlling moisture sensitivity during boronate formation and minimizing byproducts in lithiation steps .

Applications in Organic Synthesis

Cross-Coupling Reactions

The compound’s primary utility lies in Suzuki-Miyaura couplings, where it transfers the substituted phenyl group to aryl halides or triflates. For example:

This reaction is pivotal in constructing biaryl motifs found in drugs like losartan and fungicides .

Pharmaceutical Intermediate

The 6-chloro-2-fluoro-3-methylphenyl group is a pharmacophore in kinase inhibitors and antimicrobial agents. For instance, analogous boronic esters are intermediates in JAK2 and BTK inhibitors.

Agrochemical Development

In agrochemicals, the compound’s halogenated aryl group enhances pesticidal activity by improving lipid solubility and target binding.

| Hazard Statement | Precautionary Measure |

|---|---|

| H315 | Avoid skin contact (wear gloves). |

| H319 | Use eye protection. |

| H335 | Ensure adequate ventilation. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume